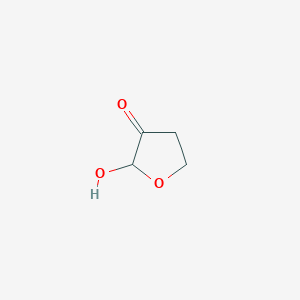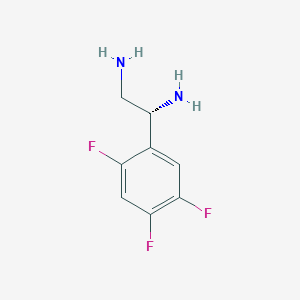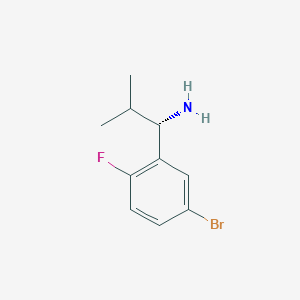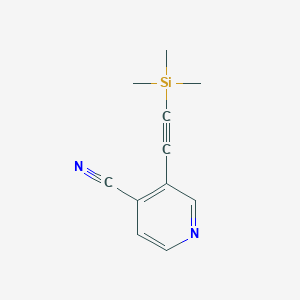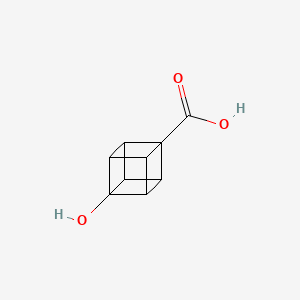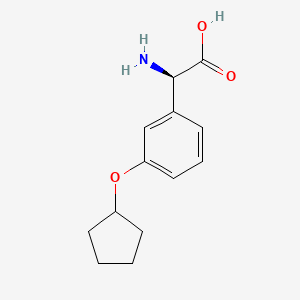
(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and glycine.
Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is reacted with glycine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyl ring can be hydrogenated to form cyclohexyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, cyclohexyl derivatives, and various amides.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Amino-2-phenylacetic acid: Lacks the cyclopentyloxy group, making it less hydrophobic.
(2R)-2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a cyclopentyloxy group, affecting its electronic properties.
(2R)-2-Amino-2-(3-cyclohexylphenyl)acetic acid: Has a cyclohexyl group instead of a cyclopentyloxy group, altering its steric properties.
Uniqueness
(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)/t12-/m1/s1 |
InChI-Schlüssel |
ADGKFVMBWIVTQL-GFCCVEGCSA-N |
Isomerische SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[C@H](C(=O)O)N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)

![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)
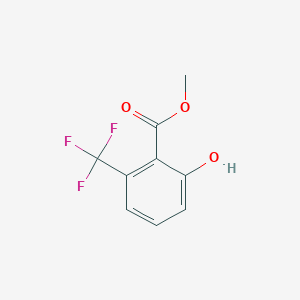
![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
